1-Hydrazinyl-2-methylpropan-2-ol hydrochloride
Description
1-Hydrazinyl-2-methylpropan-2-ol hydrochloride (CAS: N/A; molecular formula: C₄H₁₁N₃O·HCl; molar mass: 153.62 g/mol) is a hydrazine derivative featuring a tertiary alcohol (2-methylpropan-2-ol) backbone substituted with a hydrazinyl group. The hydrochloride salt enhances its stability and water solubility, making it suitable for synthetic applications. Its structure combines nucleophilic hydrazine with a sterically hindered tertiary alcohol, enabling unique reactivity in organic synthesis, such as forming hydrazones or acting as a reducing agent .
Properties
IUPAC Name |
1-hydrazinyl-2-methylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.ClH/c1-4(2,7)3-6-5;/h6-7H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPESEZLBDFUAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820863-72-6 | |
| Record name | 1-hydrazinyl-2-methylpropan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Hydrazinyl-2-methylpropan-2-ol hydrochloride typically involves the reaction of hydrazine with 2-methylpropan-2-ol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
Hydrazine+2-methylpropan-2-olHCl1-Hydrazinyl-2-methylpropan-2-ol hydrochloride
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reaction is typically conducted in an inert atmosphere at temperatures ranging from 0°C to 50°C .
Chemical Reactions Analysis
1-Hydrazinyl-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydrazinyl-2-methylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Hydrazinyl-2-methylpropan-2-ol hydrochloride involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The compound can also participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Hydrochloride Salts and Analogs
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| 1-Hydrazinyl-2-methylpropan-2-ol HCl | C₄H₁₁N₃O·HCl | 153.62 | Hydrazinyl, tertiary alcohol |
| 3-(Methylamino)-1,1-diphenylpropan-2-ol HCl | C₁₆H₁₉NO·HCl | 277.79 | Methylamino, tertiary alcohol, diphenyl |
| 1-Chloro-2-methyl-2-propanol | C₄H₉ClO | 108.57 | Chloro, tertiary alcohol |
| 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine HCl | C₇H₁₄ClN₃ | 175.66 | Imidazole, primary amine, tertiary carbon |
| Methiopropamine HCl | C₈H₁₄ClNS | 191.72 | Thiophene, methylamino |
Key Observations :
- The target compound’s hydrazinyl group distinguishes it from methylamino or chloro analogs, offering stronger nucleophilicity for condensation reactions .
Physicochemical Properties
Table 2: Physical Properties and Solubility
| Compound Name | Boiling Point (°C) | Solubility in Water | Stability Notes |
|---|---|---|---|
| 1-Hydrazinyl-2-methylpropan-2-ol HCl | Not reported | High (polar salt) | Sensitive to oxidation; store under inert gas |
| 1-Chloro-2-methyl-2-propanol | 51 | Insoluble | Stable but reactive in SN1 mechanisms |
| Methiopropamine HCl | Not reported | Moderate | Stable at room temperature; hygroscopic |
Key Findings :
- The hydrochloride salt of the target compound improves water solubility compared to non-ionic analogs like 1-chloro-2-methyl-2-propanol, which is volatile and water-insoluble .
- Imidazole-containing analogs (e.g., C₇H₁₄ClN₃) exhibit higher melting points due to hydrogen-bonding capabilities of the heterocycle .
Biological Activity
1-Hydrazinyl-2-methylpropan-2-ol hydrochloride is an organic compound with the molecular formula C₄H₁₃ClN₂O, characterized by a hydrazine functional group linked to a branched alcohol structure. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Its hydrochloride form enhances solubility, making it suitable for various biological assays and therapeutic explorations.
- Molecular Weight : Approximately 140.61 g/mol
- Structure : Features a hydrazine group (-NH-NH₂) attached to a branched alcohol, which may influence its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound has been evaluated for its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecalis. Preliminary studies suggest that it may possess significant antimicrobial properties, potentially serving as a scaffold for developing new antibiotics .
- Minimum Inhibitory Concentration (MIC) values have been documented in studies, showing promising results against Gram-positive bacteria.
-
Anticancer Potential :
- Early research indicates that derivatives of hydrazine compounds can exhibit anticancer activity. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
- The mechanism of action may involve the induction of apoptosis and inhibition of key growth factor pathways.
- Cytotoxic Effects :
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Hydrazinylpropan-2-ol | Hydrazine alcohol | Longer carbon chain; different biological activities |
| 2-Methylhydrazine | Simple hydrazine | Known for its use as a rocket fuel |
| Hydrazine | Simple hydrazine | Highly reactive; used in various industrial applications |
The branched structure of this compound may enhance its reactivity and biological activity compared to linear analogs, making it a valuable candidate for further research in medicinal chemistry.
Case Studies and Research Findings
Several studies have focused on the biological activity of hydrazine derivatives, including:
- Study on Antimicrobial Properties :
- Anticancer Activity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
